Alectinib intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alectinib intermediate is a crucial compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase inhibitor. Alectinib is primarily used in the treatment of non-small cell lung cancer that expresses the anaplastic lymphoma kinase-EML4 fusion protein, which promotes the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alectinib intermediate involves several steps:
Borating Reaction: 6-bromo-7-methoxy-3,4-dihydro-2-naphthalenone is reacted with n-butyl lithium and an organic boron reagent to form 7-methoxy-3,4-dihydro-2-naphthalenone-6-boric acid.
Catalytic Coupling: The boric acid derivative is then coupled with bromoethane.
Hydrolysis: The resulting compound undergoes hydrolysis in hydrobromic acid aqueous solution.
Trifluoromethanesulfonic Acid Esterification: The hydrolyzed product is esterified with trifluoromethanesulfonic anhydride.
Substitution Reaction: The esterified product is reacted with 4-(4-piperidyl)morpholine.
Dimethylation: Finally, the compound undergoes dimethylation with iodomethane to yield the this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Alectinib intermediate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the intermediate.
Substitution: The intermediate undergoes substitution reactions, particularly with nucleophiles, to form various products.
Common reagents used in these reactions include n-butyl lithium, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The major products formed from these reactions are derivatives of the original intermediate, which can be further processed to synthesize Alectinib .
Scientific Research Applications
Alectinib intermediate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of Alectinib and other related compounds.
Biology: The intermediate is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Alectinib.
Mechanism of Action
Alectinib intermediate itself does not have a direct mechanism of action, but it is a precursor to Alectinib. Alectinib selectively inhibits the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability .
Comparison with Similar Compounds
Alectinib intermediate can be compared with intermediates of other anaplastic lymphoma kinase inhibitors such as Crizotinib, Ceritinib, and Brigatinib. While all these intermediates are used in the synthesis of their respective drugs, this compound is unique due to its specific synthetic route and the resulting high selectivity and potency of Alectinib .
Similar Compounds
Crizotinib Intermediate: Used in the synthesis of Crizotinib, a first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib Intermediate: Used in the synthesis of Ceritinib, another second-generation anaplastic lymphoma kinase inhibitor.
Brigatinib Intermediate: Used in the synthesis of Brigatinib, a third-generation anaplastic lymphoma kinase inhibitor
Biological Activity
Alectinib is a selective inhibitor of anaplastic lymphoma kinase (ALK) and is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The compound's biological activity, particularly its intermediates, plays a crucial role in its pharmacological effects, metabolism, and overall therapeutic efficacy. This article delves into the biological activity of alectinib intermediate, focusing on its mechanisms, clinical efficacy, and relevant case studies.
Alectinib functions by inhibiting the activity of mutated ALK proteins that drive tumor growth in certain types of NSCLC. The primary mechanism involves:
- Inhibition of ALK Activity : Alectinib binds to the ATP-binding site of the ALK protein, preventing its phosphorylation and subsequent activation, which is crucial for cancer cell proliferation and survival.
- Central Nervous System (CNS) Penetration : Alectinib is designed to cross the blood-brain barrier effectively, which is significant given that brain metastases are common in ALK-positive lung cancer patients .
Pharmacokinetics and Metabolism
Alectinib is metabolized in the liver predominantly by cytochrome P450 3A (CYP3A), with its major active metabolite being M4. The pharmacokinetic profile indicates:
- Absorption and Distribution : Alectinib reaches peak plasma concentrations approximately 4-6 hours post-administration. The presence of food can enhance its bioavailability.
- Metabolite Activity : M4 exhibits similar potency against ALK as alectinib itself, contributing significantly to the overall therapeutic effect .
Case Studies
- Durable Response in Crizotinib-Resistant Patients :
- ALEX Study Findings :
Efficacy Data Table
Study | Population | Treatment | Median PFS | Overall Response Rate (ORR) |
---|---|---|---|---|
ALEX | Treatment-naive ALK-positive NSCLC | Alectinib 600 mg BID | 34.8 months | 80% |
Phase II | Crizotinib-resistant patients | Alectinib 600 mg BID | Not reached | 55% |
AF-001JP | Untreated ALK-positive NSCLC | Alectinib | 62% at 3 years | 93.5% |
Adverse Events and Management
While alectinib is generally well-tolerated, some adverse events have been reported:
Properties
Molecular Formula |
C34H44N4O3 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3 |
InChI Key |
ULNYFVQKXJYKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.